molecular formula C7H4BrNO4 B134218 4-Bromo-2-nitrobenzoic acid CAS No. 99277-71-1

4-Bromo-2-nitrobenzoic acid

Cat. No.: B134218
CAS No.: 99277-71-1
M. Wt: 246.01 g/mol
InChI Key: ZIRHHEZLJGORGU-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4BrNO4 and its molecular weight is 246.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumoral Agent Research

4-Bromomethyl-3-nitrobenzoic acid, a closely related compound to 4-Bromo-2-nitrobenzoic acid, shows promise as an antitumoral agent. Stability studies using high-performance liquid chromatography-ultraviolet assay have been conducted to establish its stability and selectivity under various conditions (Freitas et al., 2014).

Molecular Structure and Spectroscopy

Research on 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, synthesized from a reaction involving 4-chlorophenacyl bromide and 3-nitrobenzoic acid, has contributed to understanding molecular structure and spectroscopy. Fourier-transform infrared spectroscopy and X-ray diffraction studies have been used for structural analysis and hyperpolarizability studies (Kumar et al., 2014).

Crystal Engineering and Hydrogen Bonds

In the field of crystal engineering, compounds like 4-nitrobenzoic acid have been studied for their ability to form molecular tapes mediated by strong hydrogen bonds and weak interactions in crystal structures. This research is significant for understanding molecular interactions in crystal design (Saha et al., 2005).

Reactivity with Nucleophiles

The reactivity of related compounds like 3-bromo-2-nitrobenzo[b]thiophene with nucleophiles has been studied, revealing insights into base-catalyzed mechanisms and rearrangements, contributing to the understanding of chemical reactivity and synthesis (Cosimelli et al., 2001).

Synthesis of Nitrogenous Heterocycles

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with similarities to this compound, has been used as a multireactive building block in heterocyclic oriented synthesis. This approach has led to the preparation of various nitrogenous heterocycles, crucial in drug discovery (Křupková et al., 2013).

Luminescence Quantum Yield Studies

In the field of luminescence, complexes with nitrobenzoic acid ligands have been isolated and characterized. These studies are important for understanding luminescent properties in lanthanide ion-based coordination polymers (de Bettencourt-Dias & Viswanathan, 2006).

Solvational Behavior Studies

Research on substituted benzoic acids, including nitrobenzoic acids, has focused on their solvational behavior in ethanol and water mixtures. This research contributes to the understanding of solute-solvent interactions and molecular behavior in different solvent media (Dey et al., 2003).

Safety and Hazards

4-Bromo-2-nitrobenzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and wearing personal protective equipment .

Mechanism of Action

Target of Action

4-Bromo-2-nitrobenzoic acid is primarily used as an intermediate in the synthesis of Lonafarnib , a potential anticancer agent. The primary targets of this compound are therefore the biochemical pathways involved in the synthesis of Lonafarnib.

Mode of Action

The compound undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . This reaction is a key step in the synthesis of Lonafarnib, facilitating the formation of the necessary chemical bonds.

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of lonafarnib , which in turn inhibits the function of the protein farnesyltransferase, disrupting the function of several proteins necessary for cell growth and division.

Result of Action

The primary result of the action of this compound is the synthesis of Lonafarnib . Lonafarnib has been shown to have potential anticancer effects, particularly in the treatment of certain types of leukemia and other cancers.

Action Environment

The action of this compound is highly dependent on the presence of other reactants, particularly dimethylzinc and a palladium-phosphine catalyst . The reaction is also sensitive to environmental conditions such as temperature and pH. As with many chemical reactions, it is likely that the efficacy and stability of the compound would be influenced by these and other environmental factors.

Properties

IUPAC Name

4-bromo-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRHHEZLJGORGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396250
Record name 4-Bromo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99277-71-1
Record name 4-Bromo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

A suspension of 4-bromo-2-nitrotoluene (50 g) in water was heated to 97° C. Potassium permanganate (240 g) was then added over a period of 4.5 hours. The resulting suspension was heated at reflux overnight. The mixture was filtered whilst hot (through ‘HYFLO’ silica). The filter cake was washed through with boiling water. The cooled filtrates were washed with diethyl ether then acidified to pH 1 with concentrated hydrochloric acid. The resulting suspension was cooled in ice water and then filtered. The solid was dried to yield 4-bromo-2-nitrobenzoic acid (10.83 g) as a cream solid, m.p. 164-167° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution (250 mL) of 2,5-dibromo-1-nitrobenzene (4.32 g, 15.4 mmol) in THF was cooled to −105° C. and 0.88 M phenyllithium/THF solution (19.8 mL, 17.4 mmol) was slowly added dropwise. After 30 min, DMF (5.4 mL, 69.6 mmol) was slowly added dropwise and the temperature was slowly raised to −20° C. Dilute aqueous sulfuric acid solution (100 mL) was added to the reaction mixture and the mixture was concentrated. The product was extracted with ethyl acetate (80 mL×2). The organic layer was dried, concentrated and the resulting brown solid (5.66 g) was dissolved in acetone (50 mL). Jone's reagent (20 mL) was slowly added to this solution under ice-cooling, and the temperature was slowly raised to room temperature. Isopropanol was added to the reaction mixture and the mixture was concentrated. 2 mol/L Aqueous sodium hydroxide solution (100 mL) was added and the mixture was filtered. Concentrated hydrochloric acid was added to acidify the filtrate. The precipitate was collected by filtration and the residue was washed with water and dried to give 4-bromo-2-nitrobenzoic acid (1.95 g, 52%).
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
phenyllithium THF
Quantity
19.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 4-bromo-2-nitrotoluene (10 g, 46.2 mmol), pyridine (85 mL) and water (65 mL) was heated to reflux and treated portionwise with potassium permanganate (21.9 g, 138.9 mmol) over 8 hours. Ethanol (7.8 mL) was added and the mixture was filtered while hot through diatomaceous earth (Celite ®). The filtrate was concentrated and partitioned between water (200 mL), 10% NaOH (25 mL), and diethyl ether (250 mL). The aqueous phase was acidified to pH 1 with concentrated HCl and the resulting solid was collected by filtration and dried to provide the desired product. MS (ESI(−)) m/e 244, 246 (M−H)−; 1H NMR (300 MHz, DMSO-d6) δ 14.06 (br s, 1H), 8.28 (d, 1H), 7.99 (dd, 1H), 7.81 (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
7.8 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 4-bromo-2-nitrotoluene (5.0 g, 23 mmol), KMnO4 (10.9 g, 69 mmol), and water (250 mL) was heated at reflux overnight. The mixture was filtered through a pad of diatomaceous earth, washing with water. The basic filtrate was acidified to pH˜1 with conc. HCl and extracted with EtOAc (3×300 mL). The combined organic layers were dried (MgSO4) and concentrated to provide the desired benzoic acid (1.22 g, 22%). MS (ESI−): mass calcd. for C7H4BrNO4, 244.9; m/z found, 244 [M−H]−. 1H NMR (400 MHz, CD3OD): 8.07 (d, J=1.9, 1H), 7.85 (dd, J=8.2, 1.9, 1H), 7.65 (d, J=8.2, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
22%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Bromo-2-nitrobenzoic acid in the synthesis of pharmaceutical compounds?

A: this compound serves as a crucial starting material in the multi-step synthesis of 5-benzyl benzydamine []. This compound is a structural analogue of benzydamine, a non-steroidal anti-inflammatory drug (NSAID). The synthesis process, as detailed in the research, involves ten distinct reaction steps [].

Q2: How is this compound utilized in heterocyclic chemistry?

A: this compound reacts with thiosemicarbazide to produce 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine []. This reaction highlights the compound's utility in constructing substituted thiadiazole rings, important heterocyclic motifs found in various bioactive molecules. The crystal structure of the resulting compound was also analyzed, revealing key structural features and intermolecular interactions [].

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